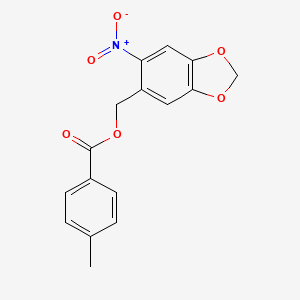

(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate

Description

Properties

IUPAC Name |

(6-nitro-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c1-10-2-4-11(5-3-10)16(18)21-8-12-6-14-15(23-9-22-14)7-13(12)17(19)20/h2-7H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBIHDORYWWIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=C2[N+](=O)[O-])OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate typically involves the nitration of a benzodioxole derivative followed by esterification with 4-methylbenzoic acid. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzodioxole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive and potentially hazardous reagents involved in the nitration process.

Chemical Reactions Analysis

Types of Reactions

(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of (6-amino-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate.

Reduction: Formation of 4-methylbenzoic acid and (6-nitro-2H-1,3-benzodioxol-5-yl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodioxole ring may also contribute to its activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitrobenzodioxole Moieties

1-(4-Methoxyphenyl)-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]methanamine–oxalic acid (1/1)

3-Iodo-N'-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]benzohydrazide

- Molecular Formula : C₁₄H₉IN₃O₄ (inferred from structure in ).

- Key Differences: Substitutes the ester with a benzohydrazide group and introduces an iodine atom. The iodine atom increases molecular weight (~434 g/mol estimated) and may enhance halogen bonding interactions.

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

- Molecular Formula : C₂₃H₂₇N₃O₃ (inferred from ).

- Key Differences: Replaces the benzodioxole core with a benzimidazole ring, altering aromaticity and π-stacking interactions. The hydroxyethylamino group introduces polarity and hydrogen-bonding sites, contrasting with the nitro group’s electron-withdrawing effects .

Functional Group and Electronic Effects

Crystallographic and Structural Validation

- Target Compound : Likely characterized using SHELX or ORTEP-III for crystal structure determination. The nitro and ester groups may influence hydrogen-bonding patterns, as discussed in .

- Hydrazide Derivative : The iodine atom could lead to distinct packing motifs via halogen bonding, validated using structure-validation tools like PLATON .

Biological Activity

The compound (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate can be represented as follows:

- IUPAC Name : (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate

- CAS Number : 1261916-30-6

- Molecular Formula : C16H15N02

Structural Representation

The compound's structure can be visualized through its molecular formula and structural formula representation. The presence of the nitro group and the benzodioxole moiety suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate exhibits significant antimicrobial properties. In vitro tests have shown that this compound can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been evaluated for anti-inflammatory activity. Preliminary results suggest that it may inhibit pro-inflammatory cytokines in cellular models.

Case Study: Anti-inflammatory Effects

A study conducted on murine macrophages demonstrated that treatment with (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) significantly when compared to untreated controls.

Cytotoxicity and Safety Profile

One of the critical aspects of evaluating new compounds is understanding their cytotoxicity. The cytotoxic effects of (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate were assessed using various cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| HepG2 | 40 |

The results indicate that while the compound exhibits biological activity, it also possesses a degree of cytotoxicity, necessitating further investigation into its therapeutic index.

The precise mechanism by which (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate exerts its biological effects remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific enzyme pathways involved in inflammation and microbial resistance.

Potential Targets

- Cyclooxygenase Enzymes : Inhibition of COX enzymes may contribute to its anti-inflammatory effects.

- Nuclear Factor-kappa B (NF-kB) : Modulation of NF-kB signaling could play a role in reducing cytokine production.

Q & A

Basic: What are the standard synthetic routes for preparing (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzodioxole and benzoate moieties. A common approach includes:

Nitration : Selective nitration of the benzodioxole ring at the 5-position under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

Esterification : Coupling the nitro-benzodioxole intermediate with 4-methylbenzoyl chloride in anhydrous dichloromethane or acetonitrile, using a base like triethylamine to scavenge HCl .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product, given the structural similarity of intermediates.

Advanced: How can stereochemical purity be ensured during synthesis, given the compound’s nitro and ester functionalities?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers post-synthesis.

- Crystallographic Validation : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX confirms absolute configuration and detects racemization .

- Reaction Monitoring : In situ FTIR or NMR tracks reaction progress to minimize side reactions (e.g., nitro-group reduction or ester hydrolysis) .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

- SC-XRD : Resolves molecular geometry and nitro/ester group orientations. Refinement via SHELXL is standard .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–8.1 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight (expected [M+H]⁺ ~344.1 g/mol) .

Advanced: How can researchers address anisotropic displacement or twinning in crystallographic data for this compound?

Methodological Answer:

- Anisotropic Refinement : Use SHELXL with the

ANIScommand to model thermal motion accurately, particularly for the nitro group, which may exhibit high displacement parameters . - Twinning Detection : PLATON ’s TWIN tool or WinGX ’s metric analysis identifies twinning. Apply the

HKLF 5format in SHELXL for twin refinement . - Validation : Cross-check with CIF validation tools (e.g., checkCIF) to resolve geometric outliers .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of nitro-group-derived vapors.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washing to prevent hydrolysis .

Advanced: How can computational modeling predict the compound’s reactivity or biological targets?

Methodological Answer:

- Docking Studies : Software like AutoDock Vina models interactions with enzymes (e.g., nitroreductases or cytochrome P450). Parameterize the nitro group’s partial charges using DFT (B3LYP/6-31G*) .

- QSAR : Correlate substituent effects (e.g., nitro vs. methyl) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

- Pharmaceutical Probes : Nitro groups are precursors for nitroreductase-activated prodrugs in cancer research .

- Material Science : Benzodioxole derivatives serve as UV stabilizers; study photodegradation via accelerated aging tests (e.g., QUV chamber) .

Advanced: How can conflicting spectral data (e.g., NMR vs. XRD) be resolved?

Methodological Answer:

- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational exchange in solution that XRD may not capture.

- DFT Optimization : Compare experimental XRD bond angles/distances with gas-phase DFT-optimized structures to identify solvent or crystal-packing effects .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

- Storage : Anhydrous acetonitrile or DMSO at –20°C prevents hydrolysis.

- Desiccants : Include molecular sieves (3Å) in vials to absorb moisture .

Advanced: What strategies optimize yield in multi-step syntheses involving nitro-benzodioxole intermediates?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time for nitration (e.g., 10 min at 100°C vs. 24 hours conventionally) while minimizing decomposition.

- Flow Chemistry : Continuous flow systems enhance reproducibility for esterification steps, with in-line IR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.